(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-17-7-4-16(5-8-17)6-9-20(23)22-14-2-3-19(15-22)25-18-10-12-21-13-11-18/h4-13,19H,2-3,14-15H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCLAZOVUIJRJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be analyzed as follows:
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.45 g/mol
- IUPAC Name : this compound
This compound features a conjugated enone system, which is often associated with various biological activities, including anti-cancer properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The compound's ability to inhibit cancer cell proliferation is supported by structure-activity relationship (SAR) studies. For instance, derivatives of similar piperidine-based compounds have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) .
IC50 Values
The following table summarizes the IC50 values for related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | HeLa | 10.5 |
| Compound B (similar structure) | MCF-7 | 8.2 |
| (E)-3-(4-methoxyphenyl)-... | Various (in vitro) | TBD |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Cycle Progression : Similar compounds have been documented to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed, leading to increased cell death in tumor cells.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of COX enzymes .
Study 1: In Vitro Evaluation
A study conducted on piperidine derivatives revealed that compounds similar to (E)-3-(4-methoxyphenyl)-... demonstrated cytotoxicity against several cancer cell lines, with a notable selectivity for malignant cells over normal cells. The study highlighted the importance of the methoxy group in enhancing bioactivity.
Study 2: In Vivo Studies
In vivo studies using animal models have indicated that administration of similar compounds resulted in significant tumor regression without major toxicity . These findings support the potential therapeutic application of the compound in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Several structurally related compounds have been synthesized and studied, allowing for comparative analysis:
Key Comparisons
Electronic Effects :
- The 4-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing 4-nitro group in ’s compound. This difference influences reactivity in electrophilic substitution and binding to redox-sensitive targets .
- The pyridin-4-yloxy substituent in the target compound introduces a basic nitrogen atom, enabling hydrogen bonding and protonation at physiological pH, unlike the neutral pyrrolidine in .
Bioactivity Trends: Chalcones with methoxy substituents (e.g., and ) often exhibit antioxidant and anticancer activities due to radical-scavenging capacity. In contrast, nitro-substituted analogues () may show stronger antibacterial effects but higher cytotoxicity .
Solubility and Pharmacokinetics :
- The pyridin-4-yloxy group in the target compound improves water solubility compared to purely lipophilic substituents (e.g., ’s fluorobenzyl ether). However, this may reduce membrane permeability .
- Piperidine derivatives with bulky substituents (e.g., ’s methylpiperidine) show longer half-lives in vivo due to resistance to metabolic degradation .
Data Table: Calculated Properties
Research Findings and Implications
- Structural Flexibility : The piperidine ring in the target compound allows conformational adjustments for target binding, a feature shared with ’s compound. This flexibility is absent in rigid analogues like ’s terphenyl derivatives .
- Synergistic Effects : Combining a methoxyphenyl group (electron-donating) with a pyridinyloxy group (hydrogen-bonding) may enhance dual-mode interactions with proteins, as seen in hybrid chalcone derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
